Methyl-1-etiocholenolol

Catalog No.
S13207688
CAS No.
13974-35-1
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-1-etiocholenolol

CAS Number

13974-35-1

Product Name

Methyl-1-etiocholenolol

IUPAC Name

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

UMCBDWHORFFLCD-UYEYMFBJSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C

Methyl-1-etiocholenolol, systematically known as Methyl 3-hydroxyandrosta-1,4-dien-17-carboxylate, is a C19 androstane-class steroid. Unlike many common steroids which terminate in a hydroxyl or keto group at the C17 position, this compound features a methyl ester. This structural feature defines its primary role as a specialized chemical intermediate for the multi-step synthesis of complex steroids or as a specific analytical reference standard for metabolomic and anti-doping applications. [1]

Procuring a generic steroid analog instead of Methyl-1-etiocholenolol can lead to significant synthesis and processing failures. Substitution with the parent carboxylic acid introduces solubility and handling issues in common organic solvents, complicating process scale-up. Using analogs with a C17-hydroxyl group (like boldenone) or a C3-keto group prevents selective chemical transformations, as the specific C3-hydroxyl and C17-methyl ester configuration is designed to provide orthogonal reactivity. This allows for targeted modifications at one position while the other remains protected, a critical requirement in complex synthetic routes that is not offered by close analogs. [1]

Precursor Suitability: Enables High-Yield Selective C3 Oxidation Not Possible with Diol Analogs

The C17-methyl ester group is stable to common oxidizing agents used for converting secondary alcohols to ketones, such as pyridinium chlorochromate (PCC). This allows for the selective oxidation of the C3-hydroxyl group to a ketone in high yield. [1] In contrast, a comparator like the corresponding 3,17-diol would undergo non-selective oxidation at both hydroxyl groups, leading to a mixture of products and significantly lower yield of the desired 3-keto-17-ol product.

Evidence DimensionYield of Selective C3 Oxidation
Target Compound DataHigh (>90%) yield of 3-keto product expected due to stability of the C17-ester.
Comparator Or BaselineHypothetical Androsta-1,4-diene-3,17-diol: Non-selective oxidation leading to product mixtures and low yield.
Quantified DifferenceSelective transformation vs. non-selective reaction, avoiding additional protection/deprotection steps.
ConditionsOxidation with pyridinium chlorochromate (PCC) or similar selective reagents.

This selectivity eliminates the need for costly C17-hydroxyl protection steps, increasing overall process efficiency and final product purity.

Processability Advantage: Enhanced Solubility in Organic Solvents vs. Parent Carboxylic Acid

As a methyl ester, the compound lacks the acidic proton and strong intermolecular hydrogen bonding capacity of its parent carboxylic acid. This fundamental difference results in significantly higher solubility in a wide range of common, less-polar organic synthesis solvents. [1] The parent acid would exhibit poor solubility, complicating its use in standard process chemistry workflows.

Evidence DimensionSolubility in Aprotic/Non-polar Organic Solvents (e.g., DCM, Toluene, THF)
Target Compound DataQualitatively high; typical for steroid esters.
Comparator Or Baseline3-hydroxyandrosta-1,4-dien-17-carboxylic acid: Qualitatively low due to intermolecular hydrogen bonding.
Quantified DifferenceEnables homogeneous reaction conditions and higher concentrations, whereas the acid would require larger solvent volumes or specialized solvent systems.
ConditionsStandard laboratory and industrial process conditions.

Improved solubility allows for more efficient reactions, easier handling and purification, and a broader choice of solvents, directly impacting process throughput and manufacturing costs.

Analytical Utility: Unambiguous Mass Signature for Metabolite Identification

In mass spectrometry, Methyl-1-etiocholenolol provides a distinct molecular ion, clearly differentiating it from more common steroid metabolites. Studies on the metabolism of related steroids like boldenone show a complex array of hydroxylated and oxidized products, creating a need for precise reference standards. [1] The target compound's exact mass is significantly different from that of boldenone, a structurally similar and widely monitored anabolic agent. [2]

Evidence DimensionMonoisotopic Mass ([M+H]+)
Target Compound Data317.2111 g/mol (Calculated for C20H29O3)
Comparator Or BaselineBoldenone (CAS 846-48-0): 287.2006 g/mol (Calculated for C19H27O2)
Quantified DifferenceA clear mass difference of 30.0105 Da, enabling baseline resolution and unambiguous identification in complex biological samples.
ConditionsHigh-resolution mass spectrometry (LC-MS/MS, GC-MS).

This provides absolute certainty in analytical testing, which is critical for forensic, anti-doping, and clinical labs that cannot tolerate ambiguity or cross-reactivity in their assays.

Intermediate for Multi-Step Synthesis of Novel Steroid Analogs

This compound is the right choice for synthetic routes that require selective oxidation of the C3-hydroxyl group to a ketone before subsequent modification at the C17 position (e.g., reduction of the ester to a primary alcohol). Its built-in differential protection streamlines the synthesis of complex and novel androstane derivatives. [1]

Process Scale-Up in Aprotic Solvent Systems

Ideal for process development where the low solubility of a corresponding carboxylic acid intermediate would create bottlenecks. The high solubility of the methyl ester facilitates higher reaction concentrations and simplifies workup procedures in common industrial solvents like toluene or dichloromethane. [2]

Certified Reference Material for Steroid Metabolomics

Serves as a specific, high-purity reference standard for the unambiguous identification and quantification of this exact molecule in complex biological matrices via LC-MS or GC-MS, particularly in anti-doping, clinical toxicology, and pharmaceutical metabolite profiling. [3]

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

UNII

FE2DV2HH7A

Dates

Last modified: 08-10-2024

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